molecular formula C12H13N3O3S B3129081 N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine CAS No. 339013-05-7

N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine

Cat. No. B3129081
CAS RN: 339013-05-7
M. Wt: 279.32 g/mol
InChI Key: PSXXCCVXNYCBRD-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine” is a chemical compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, sulfonic acids, etc.) in which the OH group of the carboxyl group has been replaced by an aniline group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of amines with carboxylic acids or their derivatives . For example, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . For example, the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was determined by X-ray diffraction (XRD) analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, anilides like “N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine” can undergo various reactions such as hydrolysis, reduction, and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For example, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a compound with a similar methoxyphenyl structure, is a solid at 20°C and is air sensitive .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it acts. For example, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-Methoxyphenol, a compound with a similar methoxyphenyl structure, is a combustible solid and can cause irritation to the eyes, skin, nose, throat, and upper respiratory system .

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine is used for proteomics research .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methylsulfonylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-10-5-3-9(4-6-10)13-11-7-8-12(15-14-11)19(2,16)17/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXXCCVXNYCBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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